molecular formula C22H30ClNaO7 B12062842 (+/-)-Cloprostenol sodium salt

(+/-)-Cloprostenol sodium salt

Cat. No.: B12062842
M. Wt: 464.9 g/mol
InChI Key: ZEQHRVULQBYULU-LPFHDDPUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Cloprostenol sodium salt is a synthetic prostaglandin analogue used primarily in veterinary medicine. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its potent luteolytic activity, which means it can cause the regression of the corpus luteum, a structure in the ovary that produces progesterone.

Preparation Methods

The synthesis of (+/-)-Cloprostenol sodium salt involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of the prostaglandin analogue is synthesized through a series of chemical reactions, including aldol condensation and Wittig reaction.

    Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as oxidation, reduction, and esterification.

    Resolution of enantiomers: The racemic mixture is separated into its individual enantiomers using chiral chromatography or other resolution techniques.

    Formation of the sodium salt: The final step involves the conversion of the free acid form of cloprostenol into its sodium salt by reacting it with sodium hydroxide.

Chemical Reactions Analysis

Metabolic Degradation Pathways

(±)-Cloprostenol sodium salt undergoes enzymatic biotransformation in biological systems. Key metabolic reactions include:

β-Oxidation

The compound is metabolized via β-oxidation of its carboxylic acid side chain, resulting in a dinor acid metabolite (loss of two carbon units). This pathway accounts for ~57% of urinary metabolites in mammals .

MetaboliteStructure ModificationPercentage Excretion
Parent compoundUnchanged cloprostenol sodium~40%
Dinor acidC₂₀H₂₄ClO₆ (side-chain shortening)~57%

Hydroxylation and Conjugation

  • Hydroxylation : Occurs at the cyclopentyl ring or aliphatic side chains, though specific positions remain uncharacterized in available literature .

  • Glucuronidation : Phase II metabolism conjugates hydroxylated metabolites with glucuronic acid for renal excretion .

Hydrolytic Stability

  • Aqueous Solutions : Degrades in water via hydrolysis of ester and hydroxyl groups, particularly under acidic (pH < 3) or alkaline (pH > 9) conditions .

  • Temperature Sensitivity : Stable at ≤25°C but decomposes at elevated temperatures (>40°C), forming unidentified polar byproducts .

Oxidative Stability

Susceptible to oxidation at the chlorophenoxy moiety and unsaturated bonds (Z/E-configuration), necessitating storage under inert gas (e.g., argon) to prevent radical-mediated degradation .

Interaction with Cyclodextrins

Studies using β-cyclodextrin (β-CD) reveal a 1:1 inclusion complex formation, enhancing aqueous solubility and stability :

ParameterValue/Observation
Association constant (K)968 ± 120 M⁻¹ (298 K)
Binding SiteAromatic/chlorophenoxy group
Stoichiometry1:1 (Cloprostenol:β-CD)

This interaction is driven by hydrophobic effects and hydrogen bonding between the cyclopentyl ring of cloprostenol and β-CD’s cavity .

Synthetic Modifications

While synthetic routes are proprietary, structural analogs suggest reactivity at the following sites:

  • Carboxylate Group : Forms salts (e.g., sodium, potassium) for improved solubility .

  • Hydroxyl Groups : Subject to esterification or etherification to modulate pharmacokinetics .

  • Chlorophenoxy Moiety : Resistant to nucleophilic substitution under physiological conditions due to electron-withdrawing effects .

Environmental Degradation

No explicit data exists on environmental breakdown, but structural analogs suggest:

  • Photodegradation : Likely via cleavage of the chlorophenoxy group under UV light .

  • Microbial Action : Limited biodegradation due to complex stereochemistry and halogenation .

Key Limitations

  • Metabolic studies focus on urinary excretion; hepatic pathways remain underexplored .

  • Synthetic reaction mechanisms are not publicly disclosed, relying on patent-protected processes .

Scientific Research Applications

Veterinary Medicine

Luteolytic Agent
One of the primary applications of (+/-)-Cloprostenol sodium salt is as a luteolytic agent in veterinary medicine. It is utilized to induce estrus and manage reproductive disorders in various livestock species, including cattle, swine, and horses. The compound effectively terminates pregnancy and facilitates parturition, allowing for controlled breeding patterns in herds and flocks .

Estrus Synchronization
The use of this compound for estrus synchronization is well-documented. In cattle, it promotes the regression of the corpus luteum, leading to synchronized estrus cycles. This application enhances reproductive efficiency and productivity in dairy and beef cattle operations .

Research Applications

Reproductive Health Studies
Research has demonstrated the efficacy of this compound in reproductive health studies. For instance, its role in studying the mechanisms of luteal regression and ovulation induction has been explored extensively. The compound's ability to act as a potent FP receptor agonist (EC50 = 0.84 nM) makes it a valuable tool for investigating prostaglandin pathways in reproductive physiology .

Adipocyte Differentiation Inhibition
Recent studies have indicated that this compound may inhibit the differentiation of adipocyte precursor cells. This finding opens avenues for research into metabolic disorders and obesity treatment, showcasing the compound's potential beyond reproductive applications .

Table 1: Summary of Key Case Studies Involving this compound

Study ReferenceApplicationFindings
Estrus Synchronization in CattleDemonstrated significant improvement in synchronization rates compared to control groups.
Reproductive Physiology ResearchConfirmed the role of this compound as an FP receptor agonist influencing luteal function.
Metabolic ResearchShowed inhibition of adipocyte differentiation, suggesting potential implications for obesity treatment.

Regulatory Status

This compound is approved for use in veterinary medicine across various regions, including Europe and North America. Its manufacturing adheres to Good Manufacturing Practices (GMP), ensuring quality and safety for clinical applications .

Mechanism of Action

The mechanism of action of (+/-)-Cloprostenol sodium salt involves its interaction with prostaglandin receptors in the body. The compound binds to these receptors and mimics the effects of natural prostaglandins, leading to the regression of the corpus luteum and a decrease in progesterone production. This action is mediated through the activation of specific signaling pathways, including the cyclic AMP pathway.

Comparison with Similar Compounds

(+/-)-Cloprostenol sodium salt is similar to other prostaglandin analogues, such as dinoprost and fluprostenol. it has unique properties that make it particularly effective in veterinary applications. For example, it has a longer half-life and greater potency compared to dinoprost, making it more effective at lower doses. Additionally, its racemic nature allows for a more balanced physiological response compared to single-enantiomer compounds.

Similar compounds include:

    Dinoprost: Another prostaglandin analogue used in veterinary medicine.

    Fluprostenol: A prostaglandin analogue with similar luteolytic activity.

    Prostaglandin F2α: A natural prostaglandin with similar biological effects.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural identity of (±)-Cloprostenol sodium salt?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a Whatman Partisil L3 column (4.6 mm × 25 cm, 5 µm particle size) as per USP guidelines. Compare retention times and peak responses against a USP Cloprostenol Sodium reference standard. Validate purity using a formula-based calculation: Purity (%)=100×(CS/CU)×(rU/rS)\text{Purity (\%)} = 100 \times (C_S / C_U) \times (r_U / r_S), where CSC_S and CUC_U are concentrations of the standard and sample, and rSr_S and rUr_U are peak responses .
  • Key Data : USP requires purity between 97.5% and 102.5% on an anhydrous basis .

Q. How should (±)-Cloprostenol sodium salt be stored to maintain stability in laboratory settings?

  • Methodology : Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Monitor water content via Karl Fischer titration, ensuring ≤3.0% moisture .

Q. What solvent systems are optimal for dissolving (±)-Cloprostenol sodium salt in experimental protocols?

  • Methodology : The compound is freely soluble in water and alcohol (ethanol), with solubility in DMSO and dimethylformamide at 50 mg/mL and 130 mg/mL, respectively. For in vitro assays, prepare stock solutions in ethanol (≥99.5% purity) to avoid solvent interference in biological systems .

Advanced Research Questions

Q. How can researchers design reproducible in vivo studies to evaluate the luteolytic efficacy of (±)-Cloprostenol sodium salt?

  • Methodology :

Dose Optimization : Use pregnant rodent models (e.g., rats or hamsters) with doses ranging from 25 µg to 100 µg/kg, as the compound exhibits 100–200× higher potency than natural PGF2α in terminating pregnancy .

Endpoint Validation : Measure plasma progesterone levels via ELISA post-administration to confirm luteolysis .

Controls : Include a vehicle control (saline/ethanol) and a positive control (natural PGF2α) to benchmark activity.

Q. How can contradictory results in (±)-Cloprostenol sodium salt’s adipogenic effects be resolved?

  • Methodology :

  • Experimental Replication : Standardize cell culture conditions (e.g., 3T3-L1 preadipocytes) and treatment duration (≥6 days) to assess lipid accumulation and expression of C/EBPα/PPARγ transcripts .
  • Dose-Response Analysis : Test concentrations from 0.1 µM to 10 µM to identify threshold effects.
  • Mechanistic Studies : Use siRNA knockdown of PGF2α receptors to isolate receptor-specific pathways .

Q. What chromatographic strategies are suitable for quantifying (±)-Cloprostenol sodium salt metabolites in pharmacokinetic studies?

  • Methodology :

  • Sample Preparation : Extract plasma samples using solid-phase extraction (C18 columns) with methanol:water (70:30) as the eluent.
  • LC-MS/MS Analysis : Employ a reverse-phase C18 column (2.1 mm × 50 mm, 1.7 µm) and a triple-quadrupole mass spectrometer in negative ion mode. Monitor transitions for parent ions (e.g., m/z 446.9 → 327.1) and metabolites .

Q. How can researchers address variability in (±)-Cloprostenol sodium salt’s bioactivity across species?

  • Methodology :

  • Comparative Studies : Conduct parallel experiments in rodents (rats), ruminants (cows), and primates to assess species-specific receptor affinity.
  • Receptor Binding Assays : Use radiolabeled [³H]-Cloprostenol to measure binding kinetics (Kd, Bmax) in uterine or ovarian membrane preparations .

Q. Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., HPLC column lot numbers, solvent purity grades) in supplementary materials to align with journal guidelines like Chromatography and Beilstein Journal of Organic Chemistry .
  • Data Reporting : Include effect sizes, 95% confidence intervals, and intention-to-treat analyses for in vivo studies per CONSORT-EHEALTH standards .

Properties

Molecular Formula

C22H30ClNaO7

Molecular Weight

464.9 g/mol

IUPAC Name

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate;hydrate

InChI

InChI=1S/C22H29ClO6.Na.H2O/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);;1H2/q;+1;/p-1/b3-1-,11-10+;;/t16-,18-,19-,20+,21-;;/m1../s1

InChI Key

ZEQHRVULQBYULU-LPFHDDPUSA-M

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.O.[Na+]

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.